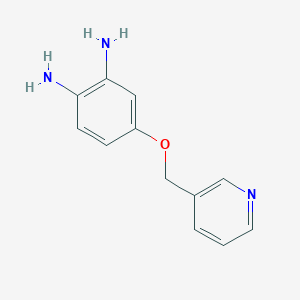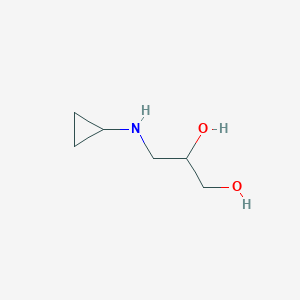
3-Amino-4-(oxan-4-ylmethylamino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(oxan-4-ylmethylamino)benzenesulfonamide is a chemical compound with the molecular formula C12H19N3O3S. It is a derivative of benzenesulfonamide, which is known for its various applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(oxan-4-ylmethylamino)benzenesulfonamide typically involves the reaction of 4-Aminomethyltetrahydropyran with 4-Fluoro-3-nitrobenzenesulfonamide. The reaction is carried out in the presence of triethylamine in a tetrahydrofuran solution. After stirring at room temperature for several hours, the solvent is removed, and the product is isolated by recrystallization from methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(oxan-4-ylmethylamino)benzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-(oxan-4-ylmethylamino)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Medicine: Investigated for its anticancer and antimicrobial properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme involved in regulating pH in cells. By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to cell death. The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-4-(oxan-4-ylmethylamino)benzenesulfonamide: A nitro derivative with similar chemical properties.
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: Another benzenesulfonamide derivative with a thiazolone scaffold.
Uniqueness
3-Amino-4-(oxan-4-ylmethylamino)benzenesulfonamide is unique due to its specific structure, which allows it to selectively inhibit carbonic anhydrase IX. This selectivity makes it a promising candidate for targeted cancer therapy, distinguishing it from other benzenesulfonamide derivatives that may not have the same level of specificity .
Properties
Molecular Formula |
C12H19N3O3S |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
3-amino-4-(oxan-4-ylmethylamino)benzenesulfonamide |
InChI |
InChI=1S/C12H19N3O3S/c13-11-7-10(19(14,16)17)1-2-12(11)15-8-9-3-5-18-6-4-9/h1-2,7,9,15H,3-6,8,13H2,(H2,14,16,17) |
InChI Key |
RWHPWIXCRCZVCH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC2=C(C=C(C=C2)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















